molecular formula C11H15FN2 B1445078 1-(2-Fluorophenyl)piperidin-3-amine CAS No. 1248735-39-8

1-(2-Fluorophenyl)piperidin-3-amine

Cat. No.: B1445078
CAS No.: 1248735-39-8
M. Wt: 194.25 g/mol
InChI Key: VMHIFSCPQPEEDU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)piperidin-3-amine is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)piperidin-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)piperidin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(2-fluorophenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-5-1-2-6-11(10)14-7-3-4-9(13)8-14/h1-2,5-6,9H,3-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHIFSCPQPEEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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